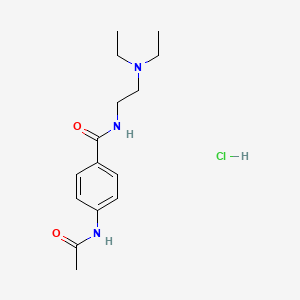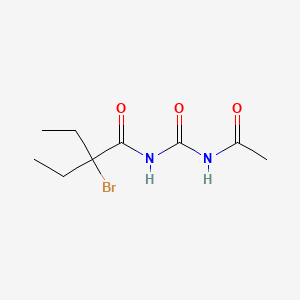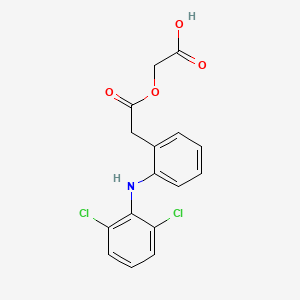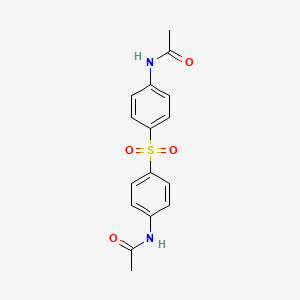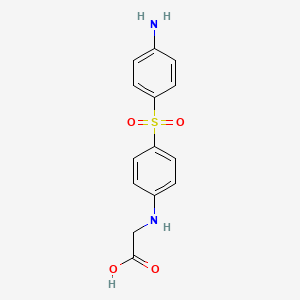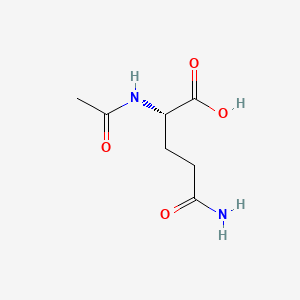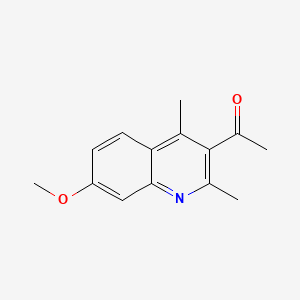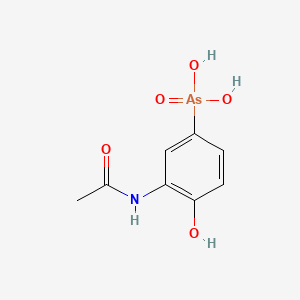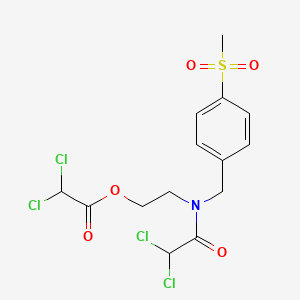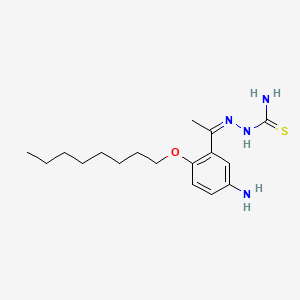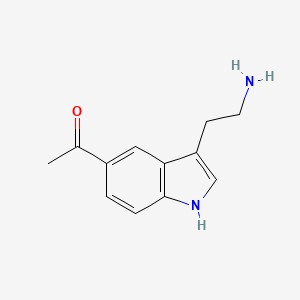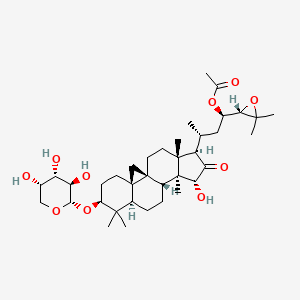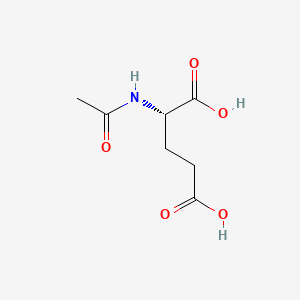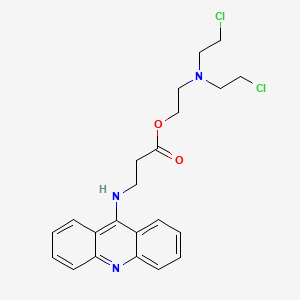
Amustaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amustaline is a quinacrine mustard compound with potential antineoplastic activity. Amustaline binds to, intercalates and crosslinks DNA and RNA. This agent is mainly used for ex vivo purposes, specifically for the inactivation of pathogens such as viruses, protozoa and bacteria in red blood cells (RBCs).
Wissenschaftliche Forschungsanwendungen
Pathogen Reduction in Red Blood Cells
Amustaline (S-303) is primarily used in pathogen reduction technology for red blood cells (RBCs). Studies have shown that this technology, which also involves glutathione (GSH), is effective in reducing the risk of transfusion-transmitted infections and adverse effects from residual leukocytes in blood transfusions. The viability of RBCs treated with amustaline and stored for extended periods (up to 35 days) remains adequate for transfusion purposes, indicating its effectiveness in maintaining RBC quality during storage (Cancelas et al., 2017), (Brixner et al., 2018).
Combination with Prion Reduction
Amustaline's application extends to combining prion reduction with pathogen inactivation in RBC concentrates. This combination is vital for ensuring the safety of blood products, as it targets a broad range of pathogens. The quality of RBCs post-treatment with amustaline and INTERCEPT (a blood system using S-303) has been a subject of research, indicating favorable outcomes (Wiltshire et al., 2016).
Prevalence of Antibodies to Amustaline
Research has also been conducted on the prevalence of natural and acquired antibodies to amustaline-treated RBCs. This aspect is crucial for understanding immune responses in recipients of transfusions using amustaline-treated blood products (Geisen et al., 2020).
Mitigating Transfusion-Transmitted Infections
Amustaline has been evaluated as a sole mitigation strategy against transfusion-transmitted infections like West Nile, dengue, Zika, and chikungunya viruses, as well as parasitic infections like Babesia microti and Plasmodium. This is particularly relevant in areas where these infections are endemic and pose a significant risk in blood transfusions (Stramer et al., 2022).
Safety Assessment
The safety of pathogen-reduced RBCs treated with amustaline and GSH has been assessed in various studies. These assessments are critical to ensure that the pathogen inactivation process does not introduce additional risks to transfusion recipients (North et al., 2020).
Eigenschaften
CAS-Nummer |
220180-88-1 |
|---|---|
Produktname |
Amustaline |
Molekularformel |
C22H25Cl2N3O2 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChI-Schlüssel |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
220180-88-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



